molecular formula C5H12O B1584032 Ethyl isopropyl ether CAS No. 625-54-7

Ethyl isopropyl ether

Cat. No.: B1584032
CAS No.: 625-54-7
M. Wt: 88.15 g/mol
InChI Key: XSJVWZAETSBXKU-UHFFFAOYSA-N
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Description

Ethyl isopropyl ether: is an organic compound with the molecular formula C5H12O . It is a type of ether, characterized by an oxygen atom connected to two alkyl groups. In this case, the alkyl groups are ethyl and isopropyl. Ethers are known for their relatively low reactivity, making them useful as solvents in various chemical reactions .

Mechanism of Action

Target of Action

Ethyl isopropyl ether, a type of ether, primarily targets organic compounds during its reactions . It is often used as a reaction solvent due to its unreactive nature towards most reagents .

Mode of Action

The mode of action of this compound involves the cleavage of the carbon-oxygen (C–O) bond when exposed to strong acids . During this acidic cleavage, the ether oxygen is protonated to form a good leaving group, which can be eliminated as part of an SN2, SN1, or E1 reaction mechanism . The mechanistic pathway is primarily determined by the strong acid used and the type of substituents attached to the ether .

Biochemical Pathways

The biochemical pathways affected by this compound involve the conversion of alkenes to ethers through a process known as alkoxymercuration . This process is similar to oxymercuration, except that an alkene is converted into an ether instead of an alcohol . The reaction occurs in the presence of mercury (II) trifluoroacetate, followed by treatment with sodium borohydride (NaBH4) to produce the ether .

Pharmacokinetics

Ethers, in general, are known to have a small dipole moment due to the presence of an electronegative oxygen atom . This property could potentially influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, impacting its bioavailability.

Result of Action

The result of this compound’s action is the formation of an alcohol and an alkyl halide product . For example, when this compound is cleaved with hydrobromic acid, the products are isopropyl alcohol and bromoethane . The bromide nucleophile preferably attacks the ether’s ethyl substituent because it is less hindered .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, many ethers can react with oxygen to form explosive peroxide compounds in a free radical process called autoxidation . This suggests that the action, efficacy, and stability of this compound could be significantly affected by its storage conditions and exposure to oxygen .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Williamson Ether Synthesis: This is the most common method for preparing ethers. It involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction.

    Acid-Catalyzed Dehydration of Alcohols: This method involves the dehydration of alcohols in the presence of sulfuric acid.

Industrial Production Methods: Industrial production of ethers often relies on the Williamson ether synthesis due to its efficiency and the ability to produce a wide variety of ethers by selecting appropriate alkoxide and alkyl halide combinations .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Properties

IUPAC Name

2-ethoxypropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12O/c1-4-6-5(2)3/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSJVWZAETSBXKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5060805
Record name Propane, 2-ethoxy-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

88.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

625-54-7
Record name Ethyl isopropyl ether
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=625-54-7
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Record name Propane, 2-ethoxy-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propane, 2-ethoxy-
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Record name Propane, 2-ethoxy-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl isopropyl ether
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Record name Ethyl isopropyl ether
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary method used to identify and quantify ethyl isopropyl ether in complex mixtures?

A: Gas chromatography-mass spectrometry (GC-MS) is the primary analytical technique employed to identify and quantify this compound within complex mixtures. This method separates different compounds based on their volatility and then utilizes mass spectrometry to determine their unique mass-to-charge ratios, allowing for precise identification and quantification. [, ]

Q2: Can you elaborate on the significance of this compound in the study of methylene reactions with ethers?

A: this compound serves as a key product in the study of methylene reactions with ethers, specifically diethyl ether. Research indicates that methylene inserts into the carbon-hydrogen (C-H) bonds of diethyl ether, yielding this compound and ethyl propyl ether. This reaction provides valuable insights into the relative reactivity of primary and secondary C-H bonds towards methylene insertion. Notably, the formation of these products, without carbon rearrangement, suggests a direct insertion mechanism for methylene with diethyl ether. []

Q3: What is the major application of this compound in natural product research?

A: Research has identified this compound as a constituent of the volatile oil extracted from Beihua. This plant is known for its potential medicinal properties, and analyzing its chemical composition, including the presence of this compound, is crucial for understanding its potential therapeutic benefits. []

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